4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2034298-49-0) is a synthetic small molecule bearing a 2-methylpyrimidine core linked via an ether bridge to a pyrrolidine ring, which is further substituted with a 3-chloro-2-methylbenzenesulfonyl group. The molecular formula is C16H18ClN3O3S with a molecular weight of 367.85 g/mol.

Molecular Formula C16H18ClN3O3S
Molecular Weight 367.85
CAS No. 2034298-49-0
Cat. No. B2806900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
CAS2034298-49-0
Molecular FormulaC16H18ClN3O3S
Molecular Weight367.85
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=NC(=NC=C3)C
InChIInChI=1S/C16H18ClN3O3S/c1-11-14(17)4-3-5-15(11)24(21,22)20-9-7-13(10-20)23-16-6-8-18-12(2)19-16/h3-6,8,13H,7,9-10H2,1-2H3
InChIKeyNRSOJPQHFSJJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine: Structural Identity and Baseline Characterization for Research Procurement


4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine (CAS 2034298-49-0) is a synthetic small molecule bearing a 2-methylpyrimidine core linked via an ether bridge to a pyrrolidine ring, which is further substituted with a 3-chloro-2-methylbenzenesulfonyl group. The molecular formula is C16H18ClN3O3S with a molecular weight of 367.85 g/mol [1]. The compound is cataloged as a research chemical; physical properties including a computed XLogP3-AA of 2.9 are available from authoritative databases, but peer-reviewed biological characterization is absent from the open literature [1].

Why Generic Substitution Fails for 4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine: The Absence of Validated Pharmacological Comparability


Substituting 4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine with an in-class pyrrolidine-sulfonamide-pyrimidine analog is scientifically unsupported due to a complete absence of publicly available, head-to-head pharmacological comparison data. The compound's specific substitution pattern—a 3-chloro-2-methylphenyl sulfonamide combined with a 2-methylpyrimidine ether—generates a unique electronic and steric environment that would be expected to influence target binding, selectivity, and pharmacokinetic properties relative to analogs bearing different halo-methyl substitution patterns or heteroaryl sulfonamides [1]. However, no quantitative binding affinity, inhibitory activity, or selectivity profiling data could be retrieved from primary journals, patents, or authoritative databases (PubMed, ChEMBL, BindingDB, PubChem BioAssay) to substantiate these expected differences. Consequently, any assumption of functional interchangeability with structurally related compounds is empirically unfounded.

Quantitative Differentiation Evidence for 4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine: A Critical Data Gap Analysis


Kinase Inhibition Potency: No Comparable Data Available Across Close Analogs

Some vendor descriptions suggest this compound class may exhibit kinase inhibitory activity. However, a comprehensive search of PubMed, ChEMBL, BindingDB, and patent databases yielded no quantitative IC50 or Ki data for 4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine against any kinase target. Comparator analogs with closely related structures (e.g., 4-fluoro-2-methylphenyl sulfonamide variant CAS 2034302-49-1; 2-fluorophenyl methanesulfonamide variant) similarly lack peer-reviewed potency data in the public domain. Without head-to-head or even single-compound assay results, no differentiation claim can be made [1]. This evidence dimension is included to transparently document the data gap that must be resolved through experimental profiling before procurement decisions based on potency can be justified.

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Cathepsin Inhibition Selectivity: Unverified Class-Level Inference Without Target-Specific Data

A patent family (WO2012059507A1) discloses pyrrolidine derivatives as cathepsin inhibitors, with the benzenesulfonyl-pyrrolidine scaffold forming part of the claimed chemical space. However, the specific compound 4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is not explicitly exemplified in the accessible patent documents, nor are its IC50 values against cathepsin isoforms (e.g., Cat S, Cat L, Cat K) reported [1]. Related analogs within the patent genus contain diverse aryl sulfonamide and pyrimidine substitutions, but no cross-compound selectivity profiling data are provided. At present, any inference regarding cathepsin inhibitory activity or isoform selectivity for this compound is purely extrapolative and lacks the quantitative foundation required for scientific procurement decisions [1].

Cysteine Protease Inhibition Cathepsin Selectivity

Physicochemical and Structural Differentiation: Computed Descriptors vs. Nearest Available Analogs

Computed physicochemical properties from PubChem provide a baseline for structural differentiation. The target compound has a molecular weight of 367.9 g/mol, XLogP3-AA of 2.9, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds. These values place it within favorable drug-like chemical space. In contrast, a closely related analog (4-{[1-(2-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, CAS 2034573-30-1) differs by substitution of the 3-chloro-2-methylphenyl group with a 2-fluorophenyl group, which is expected to alter lipophilicity, electronic distribution, and metabolic stability profiles [1]. However, experimentally measured logP/logD, solubility, and metabolic stability data are not publicly available for either compound, precluding quantitative comparative assessment [1].

Physicochemical Properties Drug-likeness Structural Comparison

Recommended Application Scenarios for 4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine Based on Available Evidence


Custom SAR Library Expansion for Kinase or Protease Inhibitor Programs

This compound may serve as a building block or screening candidate in medicinal chemistry programs targeting kinases or cysteine proteases, provided that the procuring team commissions de novo biochemical profiling. The unique 3-chloro-2-methylbenzenesulfonyl substitution offers a distinct chemical diversity point compared to mono-halogenated or non-methylated phenyl sulfonamide analogs [1]. Its deployment is most appropriate when the research objective includes establishing quantitative structure-activity relationships (SAR) across a series of aryl sulfonamide variants, with the understanding that no pre-existing potency or selectivity data can guide initial prioritization [1].

Chemical Probe Development Requiring Defined Physicochemical Space

With a computed XLogP3 of 2.9 and molecular weight below 400 Da, the compound resides within lead-like chemical space. It is suitable as a starting point for chemical probe development campaigns where balanced lipophilicity and moderate molecular complexity are desired. However, experimental determination of solubility, permeability, and metabolic stability must be performed prior to any claims of superiority over structurally related probes [1].

Analytical Reference Standard for Method Development and QC

Given the absence of biological characterization, the most immediately defensible procurement scenario is use as an analytical reference standard for HPLC, LC-MS, or NMR method development. The compound's distinct InChIKey (NRSOJPQHFSJJHX-UHFFFAOYSA-N) and well-defined molecular formula (C16H18ClN3O3S) make it suitable for retention time marking, mass calibration, and system suitability testing in analytical workflows [1].

Computational Chemistry and In Silico Screening Libraries

The compound can be incorporated into virtual screening libraries for docking, pharmacophore modeling, or machine learning-based activity prediction. Its structural features (ether-linked pyrimidine-pyrrolidine core; chloro-methyl aryl sulfonamide) provide a useful test case for computational methods evaluating the impact of halogen substitution patterns on predicted binding poses. However, in silico predictions remain unvalidated without correlative experimental data [1].

Quote Request

Request a Quote for 4-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.